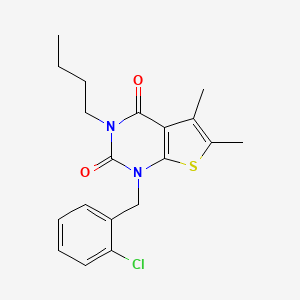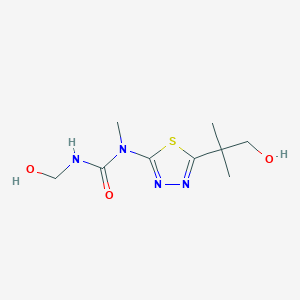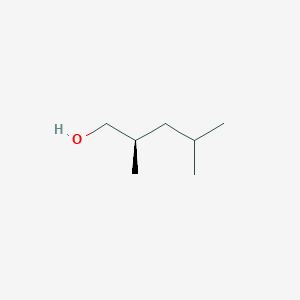
(2R)-2,4-dimethylpentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,4-dimethylpentan-1-ol is an organic compound with the molecular formula C7H16O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-dimethylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2,4-dimethylpentan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the hydrolysis of the reducing agent.
Another method involves the Grignard reaction, where a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), reacts with 2,4-dimethylpentanal to form the desired alcohol. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can deactivate the Grignard reagent.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The catalytic hydrogenation method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反应分析
Types of Reactions
(2R)-2,4-dimethylpentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde, (2R)-2,4-dimethylpentanal, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3). Further oxidation can yield the carboxylic acid, (2R)-2,4-dimethylpentanoic acid.
Reduction: As mentioned earlier, the reduction of the corresponding ketone can produce this compound.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride, or with tosyl chloride (TsCl) to form the tosylate ester.
Common Reagents and Conditions
Oxidation: PCC, CrO3, and potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: NaBH4 and LiAlH4 are typical reducing agents.
Substitution: SOCl2 and TsCl are frequently used for substitution reactions.
Major Products Formed
Oxidation: (2R)-2,4-dimethylpentanal and (2R)-2,4-dimethylpentanoic acid.
Reduction: this compound.
Substitution: (2R)-2,4-dimethylpentyl chloride and (2R)-2,4-dimethylpentyl tosylate.
科学研究应用
(2R)-2,4-dimethylpentan-1-ol has several applications in scientific research across various fields:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis and chiral resolution studies.
Biology: The compound can be used in studies involving enzyme-substrate interactions, particularly those involving alcohol dehydrogenases and oxidases.
Medicine: Research into its potential as a precursor for pharmaceuticals and its role in drug metabolism is ongoing.
Industry: It is used as a solvent and intermediate in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of (2R)-2,4-dimethylpentan-1-ol depends on its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate for alcohol dehydrogenases, which catalyze its oxidation to the corresponding aldehyde. This process involves the transfer of a hydride ion from the alcohol to the coenzyme NAD+ (nicotinamide adenine dinucleotide), forming NADH and the aldehyde.
In substitution reactions, the hydroxyl group can be activated by converting it into a better leaving group, such as a tosylate, which then undergoes nucleophilic substitution.
相似化合物的比较
(2R)-2,4-dimethylpentan-1-ol can be compared with other similar compounds, such as:
2,4-dimethylpentan-1-ol: The racemic mixture of the compound, which contains both (2R) and (2S) enantiomers.
2,4-dimethylpentan-2-ol: An isomer with the hydroxyl group on the second carbon instead of the first.
2,4-dimethylhexan-1-ol: A homologous compound with an additional carbon in the chain.
The uniqueness of this compound lies in its specific chiral configuration, which imparts distinct physical and chemical properties compared to its racemic mixture and other isomers.
属性
CAS 编号 |
171483-07-1 |
|---|---|
分子式 |
C7H16O |
分子量 |
116.20 g/mol |
IUPAC 名称 |
(2R)-2,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H16O/c1-6(2)4-7(3)5-8/h6-8H,4-5H2,1-3H3/t7-/m1/s1 |
InChI 键 |
OVOVDHYEOQJKMD-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](CC(C)C)CO |
规范 SMILES |
CC(C)CC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


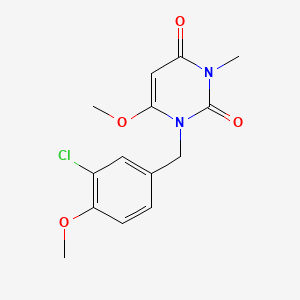
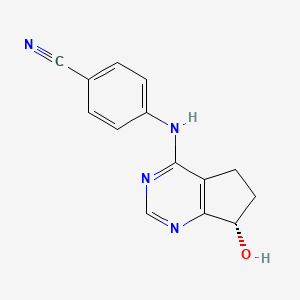
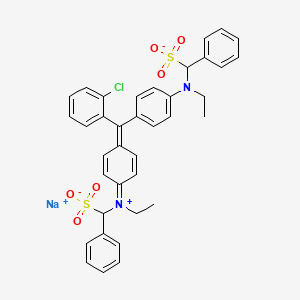
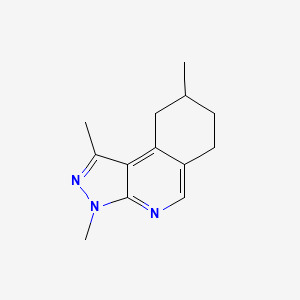
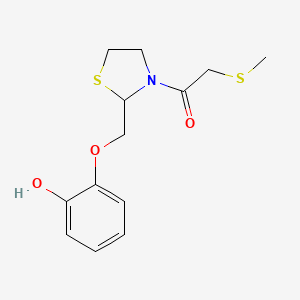


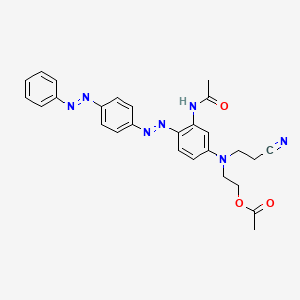

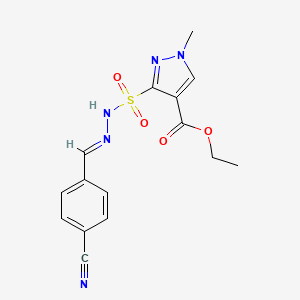

![(E)-but-2-enedioic acid;2-[(4-methylpiperazin-1-yl)methyl]-1-(2-prop-2-enoxyethyl)benzimidazole;hydrate](/img/structure/B15190174.png)
